molecular formula C10H11BrClNO B2399640 3-(4-Bromobenzoyl)azetidine hydrochloride CAS No. 1864074-80-5

3-(4-Bromobenzoyl)azetidine hydrochloride

Cat. No. B2399640
CAS RN: 1864074-80-5
M. Wt: 276.56
InChI Key: RBOBLVAZCZRKNO-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1864074-80-5 and a molecular weight of 276.56 . Its IUPAC name is azetidin-3-yl (4-bromophenyl)methanone hydrochloride .


Synthesis Analysis

Azetidines, such as 3-(4-Bromobenzoyl)azetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The linear formula of 3-(4-Bromobenzoyl)azetidine hydrochloride is C10H11BrClNO . The InChI code is 1S/C10H10BrNO.ClH/c11-9-3-1-7 (2-4-9)10 (13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-(4-Bromobenzoyl)azetidine hydrochloride is stored at room temperature .

Scientific Research Applications

Synthesis and Process Development

  • 3-(Bromoethynyl)azetidine is a highly energetic building block used for the production of an Active Pharmaceutical Ingredient (API). A four-step, scalable synthesis sequence for this compound has been developed, highlighting its potential in pharmaceutical manufacturing. The safety and energetic properties of its hydrochloride salt have been thoroughly investigated, demonstrating the importance of counterions in mitigating energetic properties for safer handling (Kohler et al., 2018).

Application in Medicinal Chemistry

  • Azetidine derivatives, such as 3-(4-Bromobenzoyl)azetidine hydrochloride, show versatility in medicinal chemistry. Their reactivity with various nucleophiles has been explored for the stereoselective preparation of diverse azaheterocycles. This highlights their potential as valuable templates for drug discovery (Mollet et al., 2011).

Contribution to Antibacterial Agents

  • Azetidinylquinolones, incorporating azetidine derivatives like 3-(4-Bromobenzoyl)azetidine hydrochloride, have been synthesized and evaluated for their antibacterial activity. Their structure-activity relationship studies shed light on their potential as potent antibacterial agents (Frigola et al., 1995).

Role in Antimicrobial Activity

  • Novel azetidinone derivatives, which may include compounds related to 3-(4-Bromobenzoyl)azetidine hydrochloride, have been synthesized and tested for antimicrobial activity. Their significant actions as antimicrobial agents indicate the importance of azetidine derivatives in the development of new antimicrobial drugs (Sahib, 2018).

Safety and Hazards

The safety information for 3-(4-Bromobenzoyl)azetidine hydrochloride indicates that it should be handled with care to avoid contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research will likely focus on further understanding the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidin-3-yl-(4-bromophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBLVAZCZRKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)azetidine hydrochloride

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